molecular formula C12H7Cl2NO3 B1360397 2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid CAS No. 36701-91-4

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid

Cat. No. B1360397
CAS RN: 36701-91-4
M. Wt: 284.09 g/mol
InChI Key: OEDCZDYPFJEWIH-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 36701-91-4 . It has a molecular weight of 284.1 and its IUPAC name is 2-(2,4-dichlorophenoxy)nicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7Cl2NO3/c13-7-3-4-10 (9 (14)6-7)18-11-8 (12 (16)17)2-1-5-15-11/h1-6H, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Herbicide and Controlled-Release Applications

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid, as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), shows potential in herbicide applications. Research has been conducted on the development of controlled-release herbicides using 2,4-D esters. These herbicides demonstrate the capability to release varying amounts of 2,4-D, indicating potential for use as controlled-release herbicides (Mehltretter et al., 1974).

Chemical Reactivity and Coordination

Studies have explored the reactivity of related pyridine carboxylic acids with metal salts, yielding various products based on the reaction conditions. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, including coordination polymers, depending on the presence of pyridine in the reaction mixture (Ghosh et al., 2004).

Spectroscopic Characterization and Antibacterial Activities

Pyridine carboxylic acids, including their derivatives, have been characterized by spectroscopic techniques. These studies include investigations into the antibacterial activities of these compounds against various bacteria strains. For instance, the antibacterial efficacy of pyridine-2-carboxylic acid and its derivatives has been assessed, showing significant activity against both Gram-positive and Gram-negative bacteria (Tamer et al., 2018).

Extraction and Separation Techniques

Research has been conducted on the extraction of pyridine carboxylic acids using various techniques. For example, the extraction of pyridine-3-carboxylic acid using different extractants and diluents has been studied, highlighting the importance of these techniques in the pharmaceutical and biochemical industries (Kumar et al., 2009).

Environmental Applications

The degradation of related compounds, such as herbicides containing dichlorophenoxy groups, has been explored using methods like anodic oxidation and electro-Fenton processes. This research is vital for understanding the environmental impact and remediation of herbicides (Brillas et al., 2007).

Synthesis and Molecular Studies

Studies on the synthesis of compounds related to pyridine carboxylic acids have been conducted. These include investigations into the reactivity of these compounds in various chemical reactions, providing insights into their molecular properties and potential applications in chemistry (Keumi et al., 1988).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-7-3-4-10(9(14)6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDCZDYPFJEWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190162
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid

CAS RN

36701-91-4
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-chloro-nicotinic acid (2.15 g, 13.65 mmol, 1.0 equiv; [CAS RN 2942-59-8]) and 2,4-dichloro-phenol (2.22 g, 13.65 mmol, 1.0 equiv; [CAS RN 120-83-2]) in toluene (40 mL) was added caesium carbonate (8.89 g, 27.29 mmol, 2.0 equiv; [CAS RN 534-17-8]) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.02 g, 2.73 mmol, 0.2 equiv; [CAS RN 64443-05-6]). The reaction mixture was heated to reflux over night. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (100 mL) acidified to pH 1 by addition of a solution of 1 M HCl and extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and the product purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of dichloromethane/methanol affording 1.69 g (44%) of the title compound as an off-white solid. 1H NMR (400 MHz, DMSO): δ7.26 (dd, J=7.6 Hz, J=4.8 Hz, 1H), 7.36 (d, J=8.7 Hz, 1H), 7.49 (dd, J=8.7 Hz, J=2.6 Hz, 1H), 7.76 (d, J=2.4 Hz, 1H), 8.25 (dd, J=4.8 Hz, J=2.2 Hz, 1H), 8.30 (dd, J=7.5 Hz, J=2.2 Hz, 1H), 13.33 (s, 1H). MS (ISN): 282.3 [M−H]−.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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